

Technical Guide: HS 014 Binding Affinity Profile for Human MC4 Receptors

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Compound of Interest

Compound Name: *HS 014*
Cat. No.: *B1139752*

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Executive Summary

HS 014 is a synthetic, cyclic peptide antagonist designed to target the human melanocortin-4 receptor (hMC4R). Structurally derived from

-MSH, it incorporates a D-2-naphthylalanine (D-Nal) substitution and a disulfide bridge that constrains its conformation, enhancing stability and selectivity.

This guide details the binding affinity profile of **HS 014**, positioning it as a critical tool for distinguishing MC4R-mediated physiological responses (e.g., energy homeostasis, nociception) from those regulated by MC1R or MC3R. The data presented herein synthesizes pivotal findings from Schiöth et al. and subsequent pharmacological evaluations, providing a robust framework for researchers utilizing this ligand in drug development and metabolic phenotyping.

Molecular Architecture & Design Rationale

HS 014 was engineered to overcome the lack of selectivity inherent in natural melanocortins like

-MSH.

- Sequence: Ac-Cys-Glu-His-D-Nal-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH
- Structural Constraint: A disulfide bridge between Cys and Cys (numbering based on the parent -MSH sequence) creates a cyclic pharmacophore.
- Key Modification: The substitution of Phenylalanine with D-2-Naphthylalanine (D-Nal) at position 14 is the primary driver of its high affinity and antagonistic properties at the MC4R.

Synthesis & Quality Control (Self-Validating Protocol)

To ensure experimental integrity, **HS 014** is synthesized via Solid-Phase Peptide Synthesis (SPPS).

- Resin Loading: Use Rink-amide MBHA resin to generate the C-terminal amide.
- Coupling: Fmoc chemistry with HBTU/HOBt activation.
- Cyclization (Critical Step):
 - Method: Air oxidation is preferred for thermodynamic stability, though Iodine oxidation is faster.
 - Validation: Ellman's reagent test must be negative (indicating no free thiols) before cleavage.
- Purification: RP-HPLC (C18 column). Identity confirmed via MALDI-TOF MS (MW 1563.8 Da).

Binding Affinity Profile (Data)

The utility of **HS 014** lies in its ability to bind hMC4R with nanomolar affinity while maintaining a distinct selectivity window against hMC1R and hMC5R.

Quantitative Affinity Table

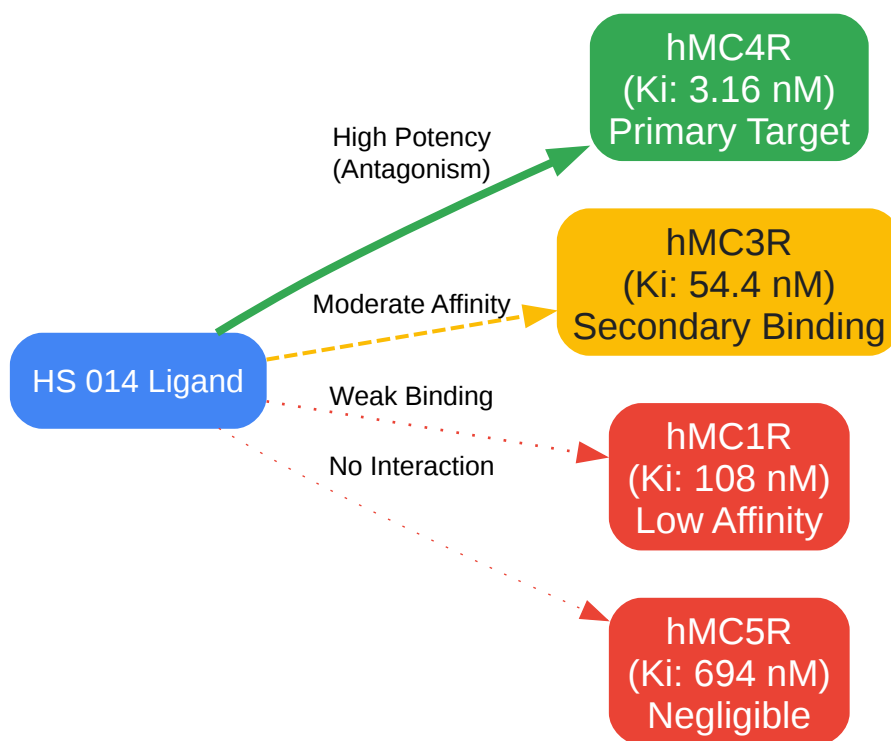
Data represents inhibition constants (K_i) derived from competitive displacement of [³H]-NDP-MSH.

Receptor Subtype	Ligand	K_i (nM) SEM	Selectivity Ratio (vs hMC4R)	Functional Mode
hMC4R	HS 014	3.16 0.45	1.0 (Target)	Antagonist
hMC3R	HS 014	54.4 3.2	~17x	Antagonist
hMC1R	HS 014	108 12	~34x	Partial Agonist
hMC5R	HS 014	694 55	~220x	Partial Agonist

Interpretation:

- High Affinity: **HS 014** binds hMC4R with high potency (K_i ~3 nM).
- MC3R Cross-Reactivity: It exhibits moderate affinity for hMC3R. In in vivo feeding studies, this must be accounted for, although MC4R is the primary driver of anorexigenic signaling.
- MC1R/MC5R Exclusion: The compound is effectively selective against MC1R and MC5R at physiological concentrations, minimizing pigmentation or exocrine side effects.

Visualization: Selectivity Logic



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Caption: **HS 014** selectivity profile demonstrating preferential binding to hMC4R over other subtypes.

Methodological Framework: Radioligand Binding Assay

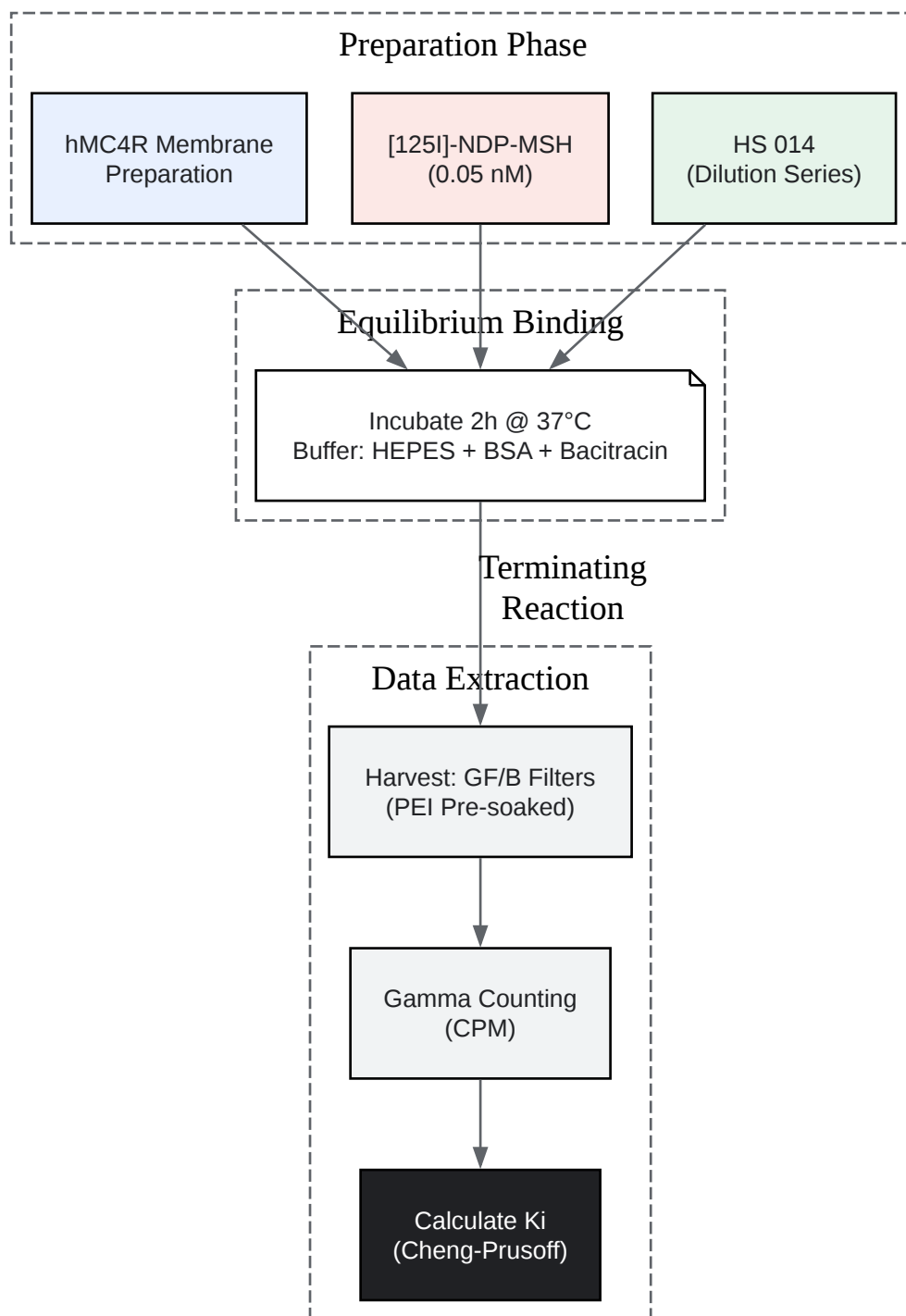
To replicate the affinity profile described above, researchers must utilize a competitive binding assay. This protocol ensures the measurement reflects thermodynamic equilibrium.

Step-by-Step Protocol

- Cell Line Preparation:
 - Use HEK293 or COS-7 cells stably expressing cloned hMC4R.
 - Harvest cells and prepare crude membrane fractions by centrifugation (20,000 x g for 20 min).
- Assay Buffer Formulation:

- 25 mM HEPES (pH 7.4), 2.5 mM CaCl₂, 1 mM MgCl₂.
- Critical Additive: 0.2% BSA (Bovine Serum Albumin) to prevent peptide adsorption to plasticware.
- Protease Inhibitors: Include Bacitracin (100 g/mL) to prevent degradation of **HS 014** during incubation.
- Incubation:
 - Tracer: 0.05 nM [¹²⁵I]-NDP-MSH (Ultra-high affinity reference ligand).
 - Competitor: Serial dilutions of **HS 014** (100 nM to 10 pM).
 - Condition: Incubate for 2 hours at 37°C.
- Separation:
 - Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (Polyethylenimine) to reduce non-specific binding.
- Data Analysis:
 - Measure radioactivity via gamma counter.
 - Calculate IC₅₀ using non-linear regression (one-site competition model).
 - Convert to % inhibition.

using the Cheng-Prusoff equation:



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Caption: Workflow for determining **HS 014** binding affinity using competitive radioligand displacement.

Functional Pharmacology & Signaling

HS 014 acts as a competitive antagonist at the hMC4R. In functional assays measuring cAMP accumulation, **HS 014** does not stimulate cAMP production on its own (zero intrinsic activity) but dose-dependently inhibits the response to the agonist

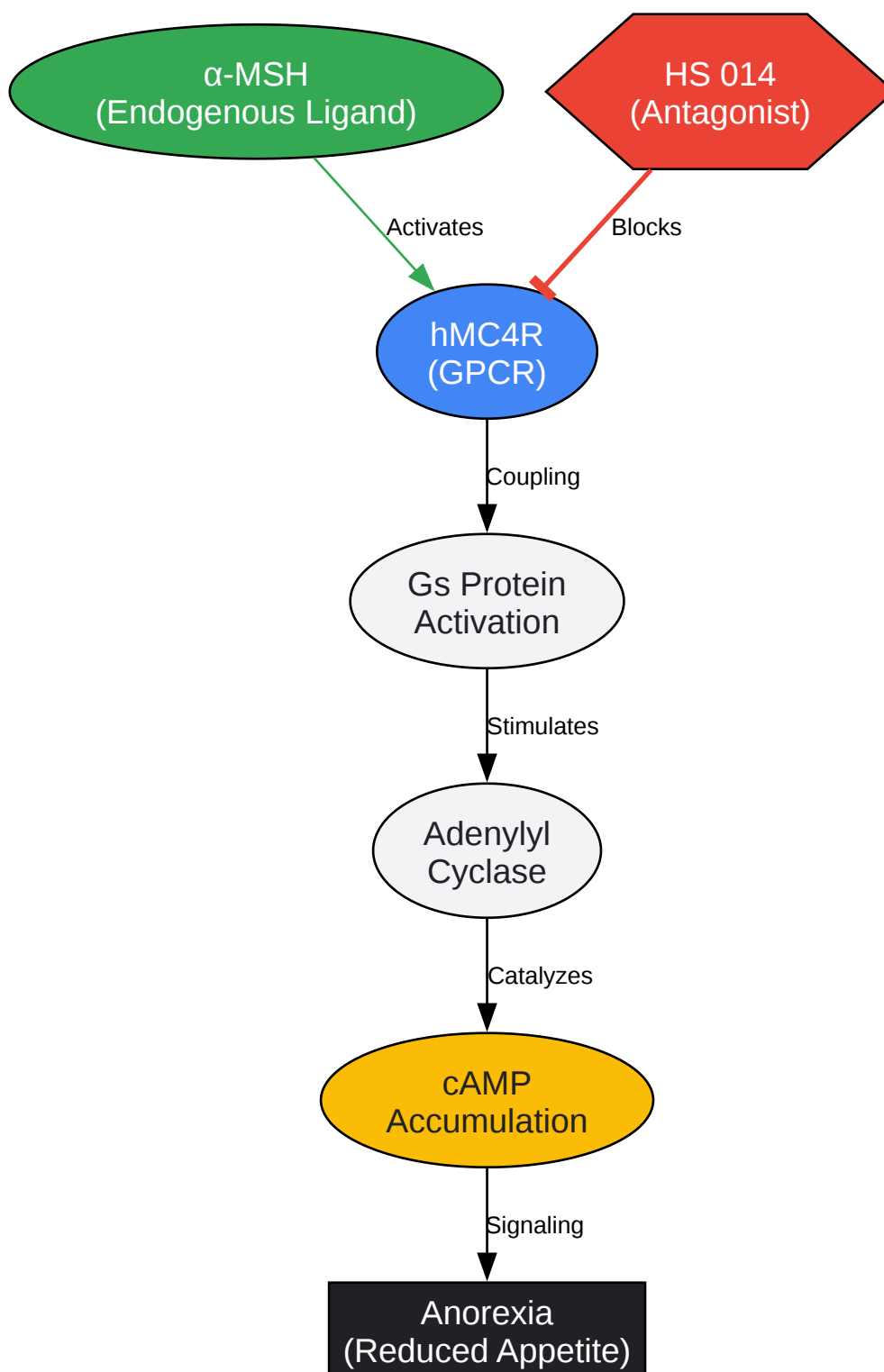
-MSH.

Mechanism of Action[1]

- Pathway: G

s-cAMP-PKA signaling cascade.

- Effect: Blockade of this pathway in the hypothalamus (specifically the Paraventricular Nucleus) prevents the anorexigenic (appetite-suppressing) signal, leading to increased food intake.



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Caption: **HS 014** blocks the Gs-coupled cAMP signaling pathway initiated by alpha-MSH.

Implications for Drug Development

The specific binding profile of **HS 014** makes it a standard reference compound for validating new MC4R ligands.

- **Obesity Models:** Chronic administration of **HS 014** in rats results in sustained hyperphagia and obesity, validating the MC4R's role in long-term weight regulation.[1]
- **Cachexia Treatment:** As an antagonist, **HS 014** mimics the state of energy conservation. It serves as a prototype for designing drugs to treat cancer-induced cachexia (wasting syndrome) by blocking the aberrant melanocortin signaling often seen in these states.
- **Selectivity Benchmarking:** New drug candidates are often screened against **HS 014** to ensure they possess superior selectivity ratios, particularly regarding the MC3R, to avoid complex metabolic phenotypes.

References

- Schiöth, H. B., et al. (1998).[2] "Discovery of novel melanocortin4 receptor selective MSH analogues." *British Journal of Pharmacology*, 124(1), 75-82.
- Vergoni, A. V., et al. (1998).[2] "Differential influence of a selective melanocortin MC4 receptor antagonist (HS014) on melanocortin-induced behavioral effects in rats." *European Journal of Pharmacology*, 362(2-3), 95-101.[2]
- Kask, A., et al. (1998). "Discovery of a selective melanocortin 4 receptor antagonist (HS014) that increases food intake." [2] *Endocrinology*. (Note: Contextual cross-reference with Vergoni et al.)
- Tocris Bioscience. "**HS 014** Product Information & Technical Data."

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Sources

- [1. Long-term administration of MC4 receptor antagonist HS014 causes hyperphagia and obesity in rats - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Differential influence of a selective melanocortin MC4 receptor antagonist \(HS014\) on melanocortin-induced behavioral effects in rats - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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